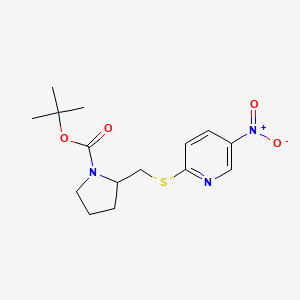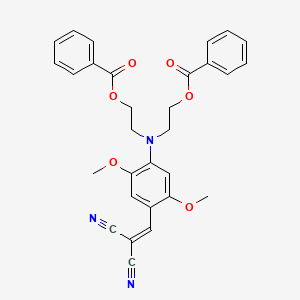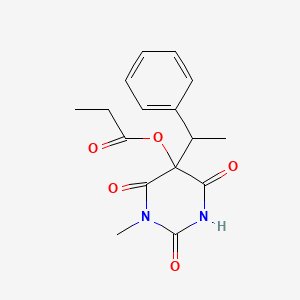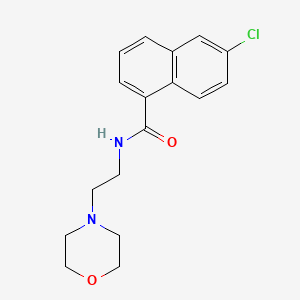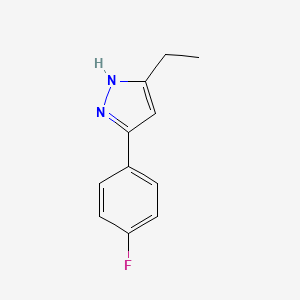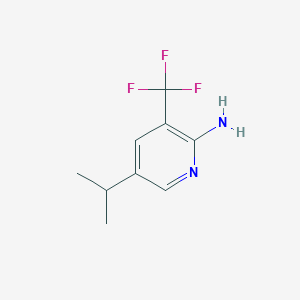
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, making it a subject of interest in fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with isopropylamine in the presence of a Pd(dba)2/BINAP catalytic system . This reaction proceeds under mild conditions and provides good to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale batch or continuous flow processes. The use of microwave reactors and sealed ampoules can enhance reaction rates and yields, although these methods may require careful optimization to avoid overreaction and ensure scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions. This results in the modulation of specific biochemical pathways, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl group but has a chlorine atom instead of an isopropyl group, leading to different reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the amino group at a different position, affecting its chemical behavior and uses.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group, which introduces additional hydrogen bonding capabilities.
Uniqueness
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific binding affinities and reactivities .
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
5-propan-2-yl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-3-7(9(10,11)12)8(13)14-4-6/h3-5H,1-2H3,(H2,13,14) |
Clé InChI |
CEARPYCQWAQHMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


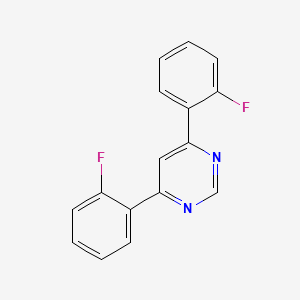
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
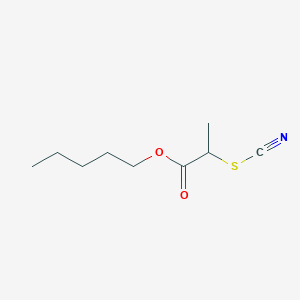

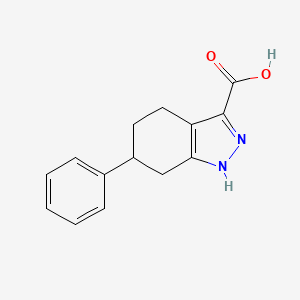
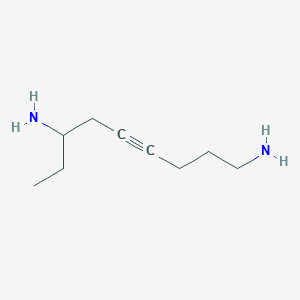
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
